molecular formula C24H23Cl2N3O3S B12140841 (5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12140841
M. Wt: 504.4 g/mol
InChI Key: BXJWSFVNSHUDOJ-FYJGNVAPSA-N
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Description

The compound “(5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Its structure includes a 2,4-dichlorophenyl group at position 2 and a benzylidene moiety substituted with 3-ethoxy and 4-pentyloxy groups at position 4.

Properties

Molecular Formula

C24H23Cl2N3O3S

Molecular Weight

504.4 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23Cl2N3O3S/c1-3-5-6-11-32-19-10-7-15(12-20(19)31-4-2)13-21-23(30)29-24(33-21)27-22(28-29)17-9-8-16(25)14-18(17)26/h7-10,12-14H,3-6,11H2,1-2H3/b21-13+

InChI Key

BXJWSFVNSHUDOJ-FYJGNVAPSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring system.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a suitable dichlorophenyl halide and a base.

    Attachment of the Benzylidene Moiety: The benzylidene moiety is attached via a condensation reaction, typically involving an aldehyde and a base.

    Addition of the Ethoxy and Pentyloxy Groups: These groups are introduced through etherification reactions, using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzylidene moiety to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and benzylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, bases, and acids are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting cell membrane integrity and function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2) Benzylidene Substituents (Position 5) Molecular Formula Molecular Weight Key References
Target Compound 2,4-Dichlorophenyl 3-Ethoxy, 4-pentyloxy C₂₄H₂₃Cl₂N₃O₃S 516.42 g/mol
(5E)-2-(2,4-Dichlorophenyl)-5-[4-(dimethylamino)benzylidene]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2,4-Dichlorophenyl 4-Dimethylamino C₂₀H₁₆Cl₂N₄OS 439.34 g/mol
(5E)-5-(2,3-Dimethoxybenzylidene)-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylphenyl 2,3-Dimethoxy C₂₀H₁₈N₃O₃S 380.44 g/mol
(5E)-2-(4-Isopropoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Isopropoxyphenyl 2-Methyl-2H-chromen-3-yl C₂₄H₂₂N₃O₃S 444.52 g/mol
(5E)-5-(3,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one Phenyl 3,4-Dimethoxy C₁₉H₁₆N₃O₃S 378.42 g/mol
(5E)-2-(4-Propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Propoxyphenyl 3,4,5-Trimethoxy C₂₃H₂₃N₃O₅S 453.51 g/mol

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-dichlorophenyl group (electron-withdrawing) contrasts with dimethylamino (electron-donating, ) or methoxy (electron-donating, ) substituents. These differences impact solubility and receptor binding; electron-withdrawing groups may enhance stability but reduce bioavailability .

Benzylidene Modifications :

  • Chromene-substituted derivatives (e.g., ) exhibit extended π-conjugation, which may enhance intercalation with biological targets like DNA or enzymes.
  • Trimethoxybenzylidene derivatives (e.g., ) show higher polarity due to multiple methoxy groups, improving water solubility but possibly reducing cellular uptake.

Synthetic Routes :

  • The target compound and analogs are synthesized via multicomponent reactions involving aldehydes and chloroacetic acid under acidic conditions . Substituent diversity is achieved by varying aldehyde precursors (e.g., 3-ethoxy-4-pentyloxybenzaldehyde for the target compound).

Physicochemical Properties

  • Thermal Stability : Derivatives with rigid substituents (e.g., chromene in ) exhibit higher melting points (>250°C), whereas flexible alkoxy groups lower thermal stability .

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